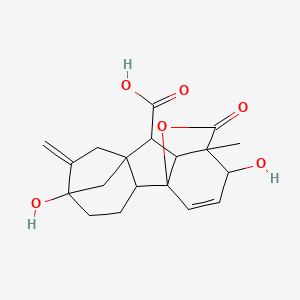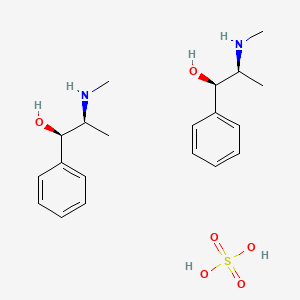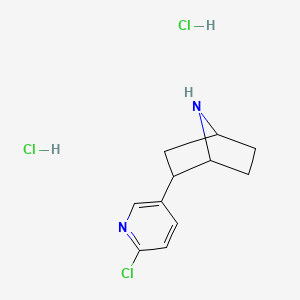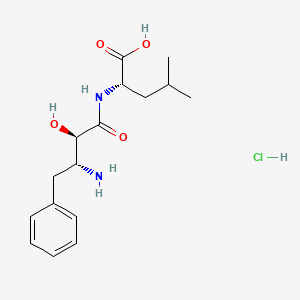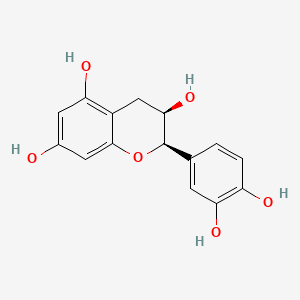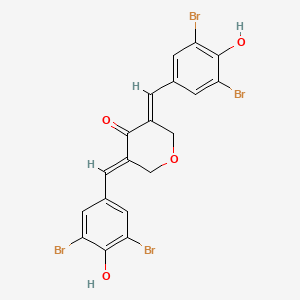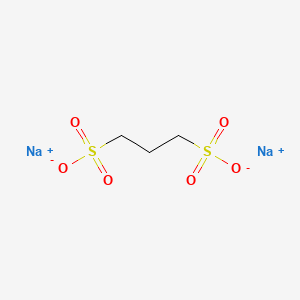
Eprodisate disodium
概述
描述
作用机制
依普罗地酸二钠通过与血清淀粉样蛋白 A (SAA) 蛋白上的糖胺聚糖结合位点结合来发挥作用。 这种结合抑制 SAA 聚合形成淀粉样蛋白纤维,从而防止这些纤维在组织中沉积 . 该化合物的带负电荷的磺酸基在该抑制活性中起着至关重要的作用 .
生化分析
Biochemical Properties
Eprodisate disodium interacts with Serum Amyloid A protein (SAA1), acting as an inhibitor . It competitively binds to the glycosaminoglycan-binding sites on SAA and inhibits fibril polymerization and amyloid deposition .
Cellular Effects
The primary cellular effect of this compound is its ability to slow the decline in renal function associated with AA amyloidosis . This is achieved by inhibiting the deposit of complex proteins in tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deposit of complex proteins in tissues . It slows the decline in renal function associated with AA amyloidosis, a disorder involving deposits of amyloid fibrils in various organs and tissues .
Temporal Effects in Laboratory Settings
It is known that the drug can slow the progression of AA amyloidosis-associated renal disease .
Metabolic Pathways
It is known that the drug inhibits the deposit of complex proteins in tissues, which could potentially impact various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that the drug is transported to the sites where complex proteins are deposited .
Subcellular Localization
Given its molecular mechanism of action, it is likely that the drug localizes to the sites where complex proteins are deposited .
准备方法
合成路线和反应条件
依普罗地酸二钠可以通过对丙烷-1,3-二醇进行磺化来合成然后用氢氧化钠中和该酸以形成二钠盐 .
工业生产方法
依普罗地酸二钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度、pH 值和反应物的浓度)的严格控制,以确保最终产物的产率高且纯度高。 该化合物通常以固体形式生产,并储存在防止吸湿的条件下 .
化学反应分析
反应类型
依普罗地酸二钠主要由于磺酸基的存在而发生取代反应。 这些基团可以参与各种化学反应,包括亲核取代和亲电取代 .
常用试剂和条件
用于涉及依普罗地酸二钠的反应的常用试剂包括强酸和强碱,它们可以促进取代反应。 反应通常在受控条件下进行,以防止化合物降解 .
主要形成的产物
由涉及依普罗地酸二钠的反应形成的主要产物取决于所用试剂和条件。 例如,亲核取代反应可导致形成在丙烷骨架上连接有不同官能团的衍生物 .
科学研究应用
依普罗地酸二钠具有广泛的科学研究应用:
相似化合物的比较
类似化合物
- 甲烷二磺酸
- 乙烷二磺酸
- 1,3-丙烷二磺酸
独特性
依普罗地酸二钠在这些化合物中是独特的,因为它具有特定的结构以及丙烷骨架上存在两个磺酸基。 这种结构使其能够有效地抑制淀粉样蛋白纤维形成,而并非所有磺化化合物都具有这种特性 .
属性
IUPAC Name |
disodium;propane-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046732 | |
| Record name | Disodium propane-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-58-9 | |
| Record name | Eprodisate Disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium propane-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanedisulfonic acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRODISATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


